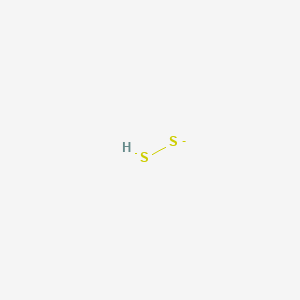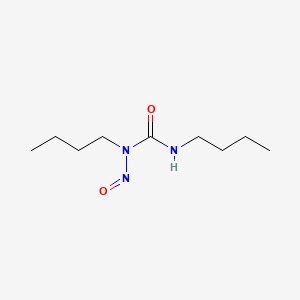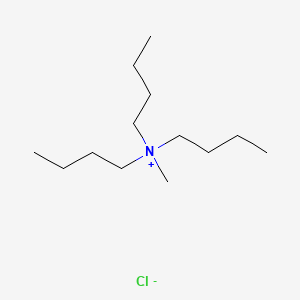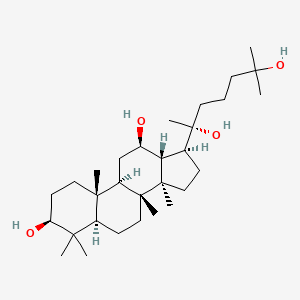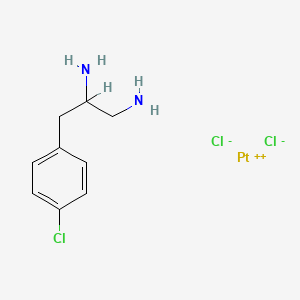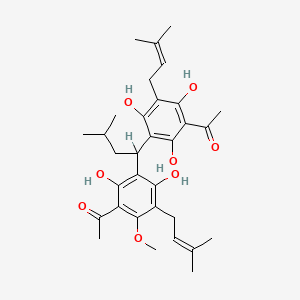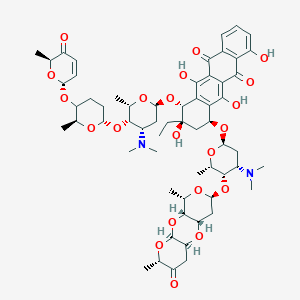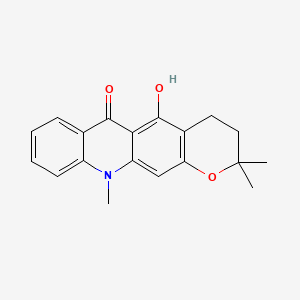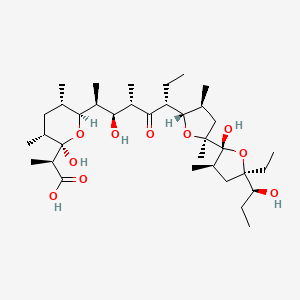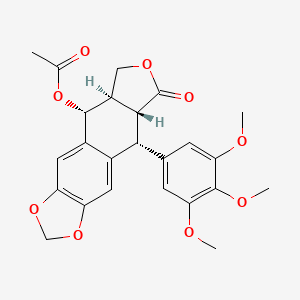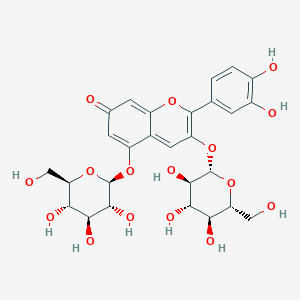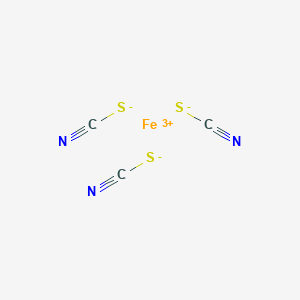![molecular formula C19H21N3O4S B1206129 1-(2,5-Dimethoxyphenyl)-2-[[5-(2-furanyl)-4-propyl-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1206129.png)
1-(2,5-Dimethoxyphenyl)-2-[[5-(2-furanyl)-4-propyl-1,2,4-triazol-3-yl]thio]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethoxyphenyl)-2-[[5-(2-furanyl)-4-propyl-1,2,4-triazol-3-yl]thio]ethanone is an aromatic ketone.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of similar compounds, like various (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles, and their antioxidant properties have been explored (Dovbnya et al., 2022). These studies contribute to understanding the synthetic routes and potential applications of similar compounds.
Photolytic Studies
- A photochemical study of an O-methylated α-carbonyl β-1 lignin model dimer, similar in structure to the compound , sheds light on the photochemical reactivity in different states (Castellan et al., 1990). Such studies are crucial in understanding the behavior of these compounds under different conditions.
Biological Activities
Investigations into the anti-inflammatory activity of similar compounds, such as 1-acylderivatives of 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole, have been conducted (Labanauskas et al., 2001). These findings could help understand the potential biological applications of related compounds.
The in vivo wound-healing potential of 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone derivatives has been evaluated, indicating potential medical applications (Vinaya et al., 2009).
Synthesized compounds, including 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanones, have been assessed for various biological activities, such as anticancer and antimicrobial properties (Pokhodylo et al., 2009).
Optical Properties
- Novel 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives have been synthesized, and their optical properties were studied (Liu et al., 2010). Understanding the optical characteristics of similar compounds can be crucial for various applications, including material science.
Propriétés
Formule moléculaire |
C19H21N3O4S |
|---|---|
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
1-(2,5-dimethoxyphenyl)-2-[[5-(furan-2-yl)-4-propyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C19H21N3O4S/c1-4-9-22-18(17-6-5-10-26-17)20-21-19(22)27-12-15(23)14-11-13(24-2)7-8-16(14)25-3/h5-8,10-11H,4,9,12H2,1-3H3 |
Clé InChI |
LOCYCRDZJGPBQB-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NN=C1SCC(=O)C2=C(C=CC(=C2)OC)OC)C3=CC=CO3 |
SMILES canonique |
CCCN1C(=NN=C1SCC(=O)C2=C(C=CC(=C2)OC)OC)C3=CC=CO3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide](/img/structure/B1206046.png)
![2-[1-[3-[2-[(Dimethylamino)sulfonyl]-10H-phenothiazin-10-yl]propyl]-4-piperidyl]ethyl undec-10-enoate](/img/structure/B1206049.png)
